N-butyl-2-chloroisonicotinamide
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Overview
Description
N-butyl-2-chloroisonicotinamide is an organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group attached to the second carbon of the isonicotinamide ring and a butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-chloroisonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with butylamine to yield this compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloroisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted nicotinamides.
Oxidation Reactions: Products include nicotinic acid derivatives.
Reduction Reactions: Products include amines.
Hydrolysis: Products include isonicotinic acid and butylamine.
Scientific Research Applications
N-butyl-2-chloroisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-2-chloroisonicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
N-butyl-2-chloroisonicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N-phenylisonicotinamide
- 2-Chloro-N-methylisonicotinamide
- 2-Chloro-N-ethylisonicotinamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the butyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
List of Similar Compounds
- 2-Chloro-N-phenylisonicotinamide
- 2-Chloro-N-methylisonicotinamide
- 2-Chloro-N-ethylisonicotinamide
- 2-Chloro-N-propylisonicotinamide
Properties
IUPAC Name |
N-butyl-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)8-4-6-12-9(11)7-8/h4,6-7H,2-3,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEKXEPYAHXBFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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